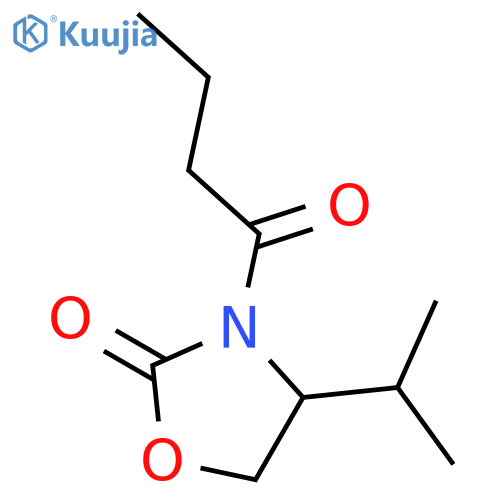Cas no 80697-93-4 ((S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone)

(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone 化学的及び物理的性質
名前と識別子
-
- 2-Oxazolidinone,4-(1-methylethyl)-3-(1-oxobutyl)-, (4S)-
- (S)-
- (4S)-3-butanoyl-4-propan-2-yl-1,3-oxazolidin-2-one
- (S)-4-(1-ISOPROPYL)-3-(1-OXOBUTYL)-2-OXAZOLIDINONE
- (4S)-3-butanoyl-4-(1-methylethyl)-2-oxazolidinone
- (4S)-3-butyroyl-4-isopropyl-2-oxazolidine
- (S)-4-(1-Methylethyl)-3-(1-oxobutyl)-2-oxazolidinone
- 2-Oxazolidinone,4-(1-methylethyl)-3-(1-oxobutyl)-,(S)
- 3-(1-oxobutyl)-4-(S)-(1-methylethyl)-2-oxazolidinone
- 80697-93-4
- SCHEMBL8500848
- (S)-3-Butyryl-4-isopropyloxazolidin-2-one
- DTXSID20438189
- AKOS030240861
- (4S)-3-Butanoyl-4-(propan-2-yl)-1,3-oxazolidin-2-one
- ROUBSHUEYGPLRH-MRVPVSSYSA-N
- (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone
-
- インチ: InChI=1S/C10H17NO3/c1-4-5-9(12)11-8(7(2)3)6-14-10(11)13/h7-8H,4-6H2,1-3H3/t8-/m1/s1
- InChIKey: ROUBSHUEYGPLRH-MRVPVSSYSA-N
- ほほえんだ: CCCC(=O)N1C(COC1=O)C(C)C
計算された属性
- せいみつぶんしりょう: 199.12100
- どういたいしつりょう: 199.12084340g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.9
じっけんとくせい
- PSA: 46.61000
- LogP: 1.72780
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663440-50mg |
(S)-3-butyryl-4-isopropyloxazolidin-2-one |
80697-93-4 | 98% | 50mg |
¥2557.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1663440-500mg |
(S)-3-butyryl-4-isopropyloxazolidin-2-one |
80697-93-4 | 98% | 500mg |
¥19335.00 | 2024-07-28 | |
| TRC | I872835-500mg |
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone |
80697-93-4 | 500mg |
$ 1654.00 | 2023-09-07 | ||
| TRC | I872835-50mg |
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone |
80697-93-4 | 50mg |
$ 222.00 | 2023-09-07 | ||
| A2B Chem LLC | AC44359-50mg |
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone |
80697-93-4 | 50mg |
$1163.00 | 2024-04-19 | ||
| A2B Chem LLC | AC44359-250mg |
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone |
80697-93-4 | 250mg |
$2700.00 | 2024-04-19 |
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone 関連文献
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
(S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinoneに関する追加情報
Latest Research Brief on (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone (CAS: 80697-93-4) in Chemical Biology and Pharmaceutical Applications
The compound (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone (CAS: 80697-93-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in asymmetric synthesis and drug development. This oxazolidinone derivative serves as a crucial chiral auxiliary, enabling the stereoselective construction of complex molecules with high enantiomeric purity. Recent studies have explored its utility in the synthesis of bioactive compounds, including antiviral agents and enzyme inhibitors, highlighting its potential as a key intermediate in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone in the asymmetric synthesis of protease inhibitors targeting SARS-CoV-2. The research team utilized this compound to introduce chiral centers with >99% enantiomeric excess, significantly enhancing the inhibitory activity of the final drug candidates. The study also revealed that the steric bulk of the isopropyl group plays a critical role in controlling the facial selectivity of nucleophilic additions, a finding that could inform future synthetic strategies.
In parallel developments, researchers have investigated the metabolic stability and pharmacokinetic properties of derivatives containing the 80697-93-4 scaffold. A recent preclinical study showed that modifications to the oxobutyl moiety can dramatically improve oral bioavailability while maintaining the desired pharmacological activity. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest that (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone derivatives may serve as promising leads for the development of orally administered therapeutics.
The compound's mechanism of action has been further elucidated through crystallographic studies. X-ray diffraction analysis of enzyme-inhibitor complexes revealed that the oxazolidinone ring participates in key hydrogen bonding interactions with active site residues, while the isopropyl group contributes to hydrophobic stabilization. This structural insight, reported in Nature Chemical Biology, provides a rational basis for the design of next-generation inhibitors with enhanced binding affinity and selectivity.
From an industrial perspective, recent process chemistry advancements have addressed previous challenges in the large-scale production of (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone. A 2024 patent application describes an improved catalytic asymmetric synthesis route that achieves 92% yield with excellent stereocontrol, representing a significant cost reduction compared to traditional methods. This technological breakthrough could facilitate broader adoption of the compound in pharmaceutical manufacturing.
Looking forward, researchers are exploring the application of 80697-93-4 derivatives in targeted protein degradation strategies. Preliminary results indicate that these compounds can be effectively incorporated into proteolysis-targeting chimeras (PROTACs), opening new avenues for the treatment of previously undruggable targets. As the field continues to evolve, (S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone remains at the forefront of innovative drug discovery approaches, combining synthetic utility with biological relevance.
80697-93-4 ((S)-4-(1-Isopropyl)-3-(1-oxobutyl)-2-oxazolidinone) 関連製品
- 1807017-53-3(Methyl 5-aminomethyl-3-cyano-2-nitrobenzoate)
- 2580254-64-2(2-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentyl]acetic acid)
- 1155641-84-1(3-(2-Fluorophenyl)-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 1260818-16-3(3,5-dichloro-4-(piperidin-4-yl)pyridine)
- 2413898-28-7(tert-butyl 9a-(hydroxymethyl)-octahydropyrazino2,1-c1,4oxazine-8-carboxylate)
- 1217247-19-2((E/Z)-4,4’-Dihydroxy-N-desmethyl Tamoxifen)
- 2229535-43-5(5-(3-methoxyazetidin-3-yl)methyl-1-methyl-1H-1,3-benzodiazole)
- 2210137-00-9(5-4-(benzenesulfonyl)piperidine-1-carbonyl-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one)
- 2680836-11-5(benzyl N-(4,4,4-trifluoro-3-hydroxy-2-methylbutan-2-yl)carbamate)
- 1565656-21-4(1-(4-fluoro-2-methylphenyl)cyclopropan-1-ol)




